

An In-depth Technical Guide to 3-Hydroxy-3-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Hydroxy-3-methylcyclobutanecarboxylic acid
Cat. No.:	B1149258

[Get Quote](#)

CAS Number: 16286-86-5

This technical guide provides a comprehensive overview of **3-Hydroxy-3-methylcyclobutanecarboxylic acid**, intended for researchers, scientists, and professionals in the field of drug development. This document compiles available data on its physicochemical properties, synthesis, spectroscopic characterization, and its role in medicinal chemistry.

Core Compound Properties

3-Hydroxy-3-methylcyclobutanecarboxylic acid is a substituted cyclobutane derivative. The cyclobutane motif is of significant interest in medicinal chemistry due to its rigid, puckered conformation, which can offer advantages in potency, selectivity, and pharmacokinetic profiles of drug candidates. This compound serves as a valuable building block in the synthesis of more complex molecules.

Physicochemical Data

The fundamental physicochemical properties of **3-Hydroxy-3-methylcyclobutanecarboxylic acid** are summarized in the table below. These values are critical for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference(s)
CAS Number	16286-86-5	[1]
Molecular Formula	C ₆ H ₁₀ O ₃	[1]
Molecular Weight	130.14 g/mol	[1]
Predicted Density	1.319 ± 0.06 g/cm ³	[1]
Predicted Boiling Point	270.4 ± 33.0 °C	[1]
Appearance	White crystalline or powdery solid	[1]
Solubility	Soluble in water and some organic solvents	[1]

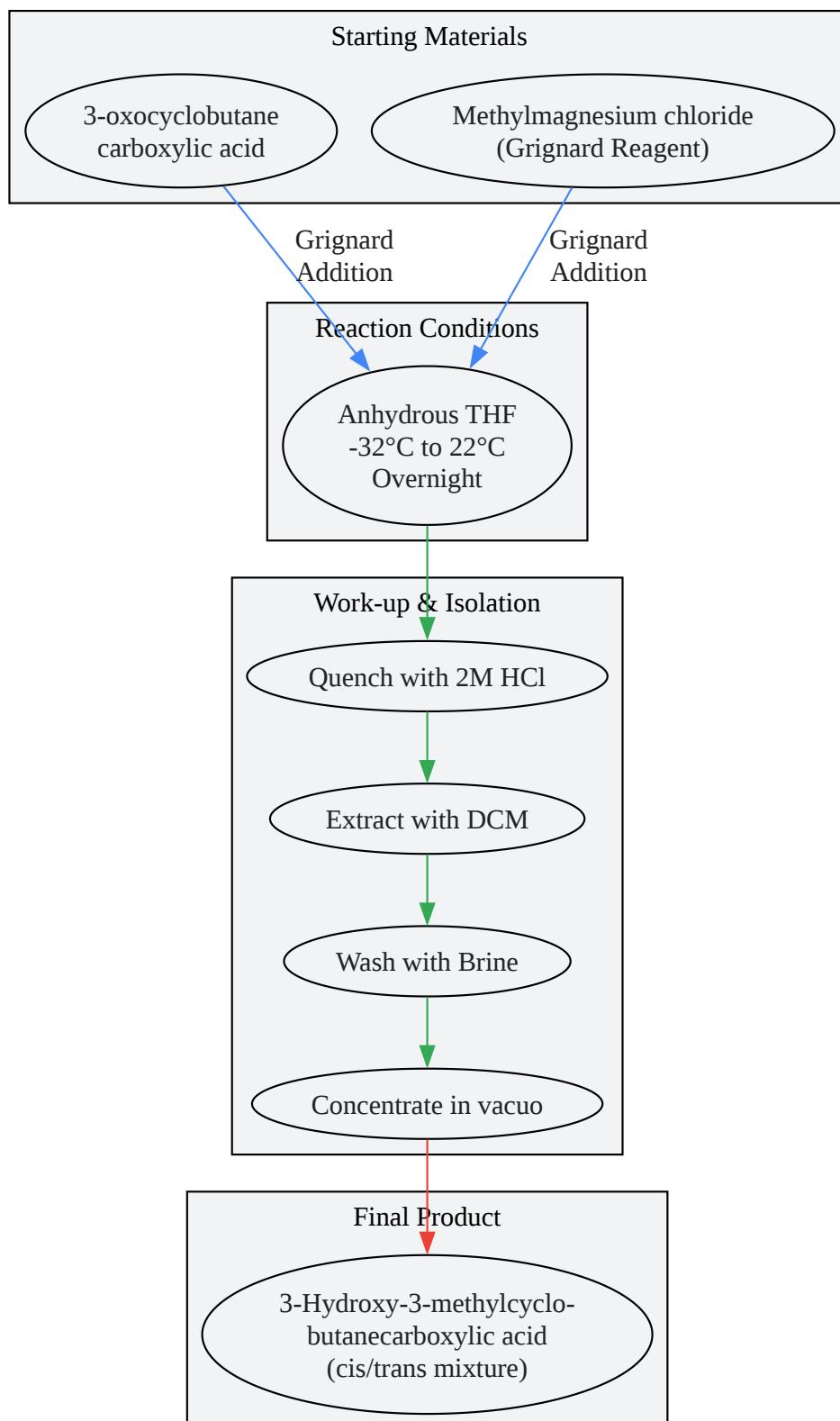
Synthesis and Preparation

The primary route for the synthesis of **3-Hydroxy-3-methylcyclobutanecarboxylic acid** involves the reaction of a commercially available starting material, 3-oxocyclobutane-1-carboxylic acid, with a Grignard reagent. This nucleophilic addition of a methyl group to the ketone functionality yields the desired tertiary alcohol.

Experimental Protocol: Grignard Reaction

This protocol is adapted from methodologies aimed at the stereocontrolled synthesis of cyclobutane derivatives.

Materials:


- 3-oxocyclobutane carboxylic acid (1.0 equiv.)
- 3M methylmagnesium chloride solution in THF (2.2 equiv.)
- Anhydrous Tetrahydrofuran (THF)
- 2M Hydrochloric Acid (HCl)

- Dichloromethane (DCM)
- Aqueous Sodium Chloride (NaCl) solution (brine)

Procedure:

- Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 3-oxocyclobutane carboxylic acid (1.0 g, 9.99 mmol, 1.0 equiv.) and anhydrous THF (35.14 mL).
- Cooling: Stir the solution at room temperature for 5 minutes, then cool to -32°C using a cryocooler.
- Grignard Addition: Add 3M methylmagnesium chloride solution in THF (7.30 mL, 22 mmol, 2.2 equiv.) dropwise to the cooled solution over 30 minutes using an addition funnel.
- Reaction Progression: After the addition is complete, allow the solution to warm to 22°C and stir overnight.
- Quenching: After 24 hours, cool the mixture to 5°C in an ice bath and quench by the dropwise addition of 2M HCl. Stir the mixture for 30 minutes.
- Work-up: Allow the mixture to warm to room temperature and stir for an additional 45 minutes. Check the pH to ensure it is acidic (pH < 6).
- Extraction: Extract the aqueous solution with DCM (3 x ~10 mL).
- Washing and Concentration: Wash the combined organic layers with aqueous NaCl solution and then concentrate in vacuo to yield the product.

This synthesis produces a mixture of cis- and trans- diastereomers of 3-hydroxy-3-methylcyclobutane-1-carboxylic acid.

[Click to download full resolution via product page](#)

Spectroscopic Data and Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **3-Hydroxy-3-methylcyclobutanecarboxylic acid**.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the proton environments within the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.65	pentet	1H	CH-COOH
2.34 - 2.26	m	3H	CH ₂ (ring)
2.26 - 2.18	m	2H	CH ₂ (ring)
1.33	s	3H	CH ₃

Note: Data corresponds to the major diastereomer in CD₃OD.

¹³C NMR Spectroscopy (Predicted)

While experimental data is not readily available, predicted chemical shifts can be estimated based on the structure and typical values for similar functional groups.

Predicted Chemical Shift (δ) ppm	Assignment
~175 - 185	C=O (Carboxylic Acid)
~65 - 75	C-OH (Quaternary)
~40 - 50	CH-COOH
~30 - 40	CH ₂ (ring)
~20 - 30	CH ₃

// These edges are illustrative and would need to be adjusted with an actual annotated image. //

```
mol -> C1 [label="1"]; // mol -> C2 [label="2"]; // mol -> C3 [label="3"]; // mol -> C4 [label="4"]; //
```

mol -> C5 [label="5"]; } caption: "Predicted ^{13}C NMR assignments for the core structure."

Infrared (IR) Spectroscopy (Predicted)

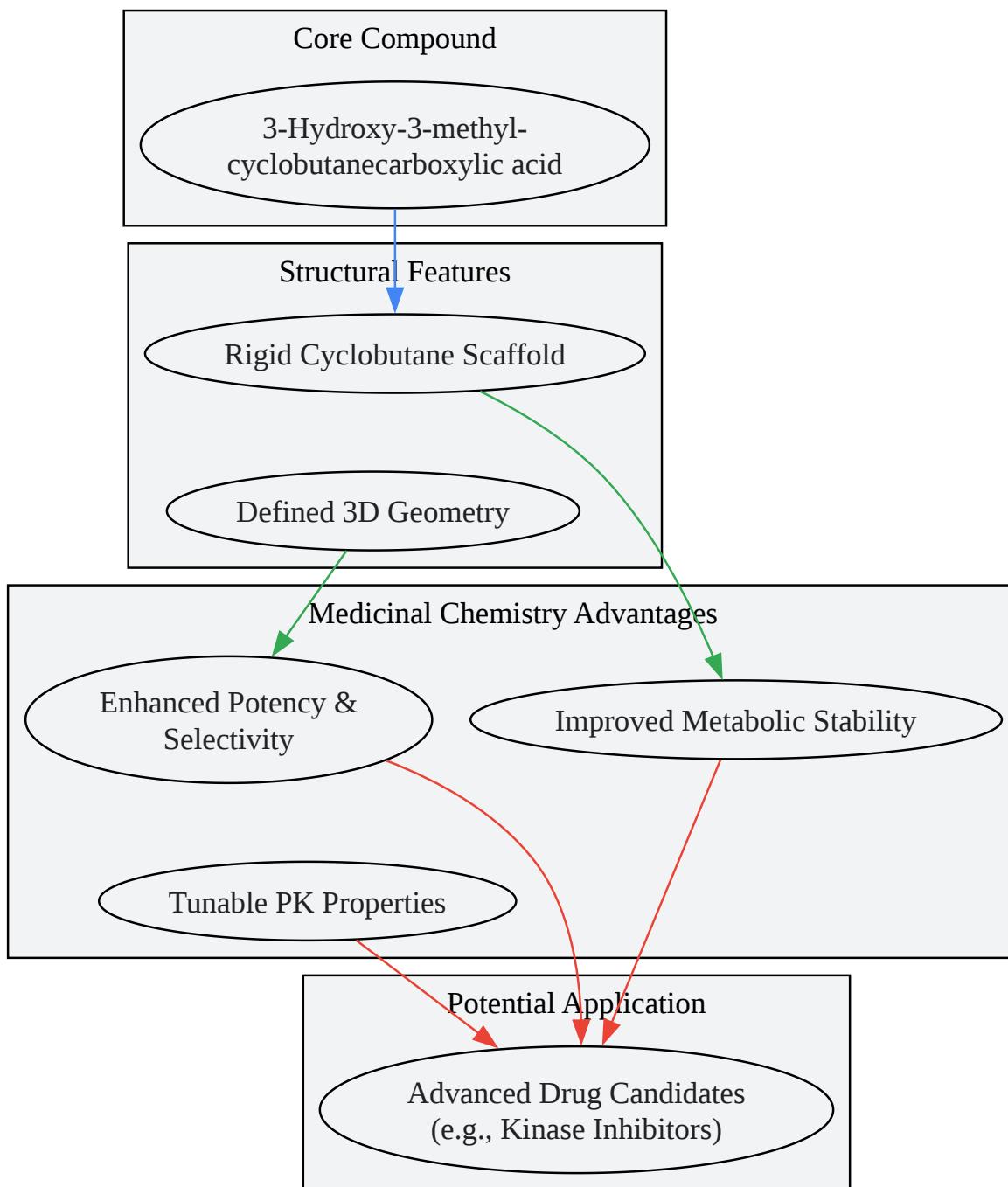
The IR spectrum is expected to show characteristic absorption bands for the hydroxyl and carboxylic acid functional groups.

Wavenumber (cm^{-1})	Functional Group	Vibration Mode	Expected Intensity
3300 - 2500	O-H (Carboxylic Acid)	Stretching	Strong, Very Broad
~2950	C-H (sp^3)	Stretching	Medium to Strong
1760 - 1690	C=O (Carboxylic Acid)	Stretching	Strong
1320 - 1210	C-O	Stretching	Medium
1440 - 1395	O-H	Bending	Medium

Mass Spectrometry (Predicted)

In mass spectrometry, the molecular ion peak $[\text{M}]^+$ would be expected at $\text{m/z} = 130$. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).

Biological Activity and Applications in Drug Development


Specific biological activity data for **3-Hydroxy-3-methylcyclobutanecarboxylic acid** is not extensively documented in public literature. However, its structural class—substituted cyclobutanes—is highly relevant in modern drug discovery.

The rigid, three-dimensional nature of the cyclobutane ring is utilized by medicinal chemists to:

- Improve Metabolic Stability: Replacing metabolically vulnerable groups with a cyclobutane moiety can block sites of enzymatic degradation.

- Enhance Potency and Selectivity: The defined conformation of the ring can orient pharmacophoric groups in an optimal arrangement for binding to a biological target, thereby increasing potency and selectivity.
- Fine-tune Physicochemical Properties: The inclusion of a cyclobutane scaffold can modulate properties such as lipophilicity and solubility.

This compound is therefore a valuable intermediate for the synthesis of novel therapeutic agents, potentially for use as enzyme inhibitors or receptor modulators where a specific three-dimensional orientation of functional groups is required. It has been noted as a potential component in the synthesis of AKT kinase inhibitors, which are significant targets in cancer therapy.

[Click to download full resolution via product page](#)

Safety and Handling

No specific toxicity data has been reported for **3-Hydroxy-3-methylcyclobutanecarboxylic acid**. However, as with all laboratory chemicals, it should be handled with care. Standard safety practices, including the use of personal protective equipment (gloves, safety glasses), should be followed to avoid direct contact with skin and eyes, and inhalation should be avoided.[1]

Conclusion

3-Hydroxy-3-methylcyclobutanecarboxylic acid (CAS 16286-86-5) is a well-characterized synthetic intermediate with significant potential in the field of medicinal chemistry. Its preparation is achievable through standard organic chemistry techniques, and its structural features make it an attractive building block for the development of novel therapeutics. While direct biological activity data is sparse, its utility is evident from the broader application of cyclobutane derivatives in creating more effective and safer drug candidates. Further research into the direct biological effects of this and similar small molecules could open new avenues for therapeutic intervention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Hydroxy-3-methylcyclobutanecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1149258#3-hydroxy-3-methylcyclobutanecarboxylic-acid-cas-number-16286-86-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com